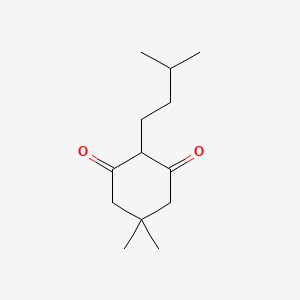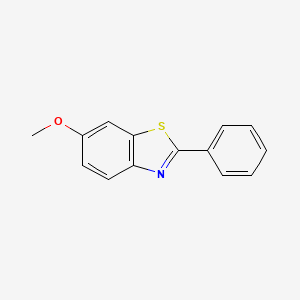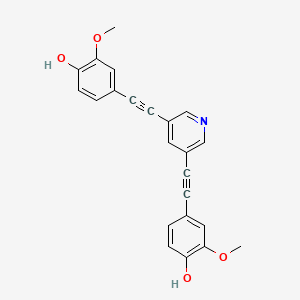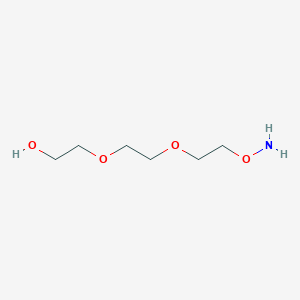![molecular formula C13H22N2O4Si B14084891 n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea CAS No. 119777-51-4](/img/structure/B14084891.png)
n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- is a compound that combines the properties of urea and silane. It is characterized by the presence of a phenyl group and a trimethoxysilylpropyl group attached to the urea moiety. This compound is known for its applications in surface treatment, adhesion promotion, and as a coupling agent in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- typically involves the reaction of phenyl isocyanate with 3-aminopropyltrimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl isocyanate+3-aminopropyltrimethoxysilane→Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases to promote the formation of siloxane bonds.
Substitution: Requires electrophiles and appropriate catalysts for aromatic substitution reactions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in coatings, adhesives, and sealants to improve performance and durability.
Mecanismo De Acción
The mechanism of action of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, promoting adhesion between different materials. The phenyl group can participate in aromatic interactions, further enhancing its functionality .
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-phenyl-N’-[3-(triethoxysilyl)propyl]-: Similar structure but with triethoxysilyl group instead of trimethoxysilyl.
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]-N-[3-(trimethoxysilyl)propyl]-: Contains an additional trimethoxysilylpropyl group.
Uniqueness
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- is unique due to its specific combination of urea and trimethoxysilyl groups, which impart distinct properties such as enhanced adhesion and surface modification capabilities. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in applications requiring strong and durable bonds.
Propiedades
Número CAS |
119777-51-4 |
|---|---|
Fórmula molecular |
C13H22N2O4Si |
Peso molecular |
298.41 g/mol |
Nombre IUPAC |
1-phenyl-3-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C13H22N2O4Si/c1-17-20(18-2,19-3)11-7-10-14-13(16)15-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H2,14,15,16) |
Clave InChI |
UZPJWDCUVZBIKU-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNC(=O)NC1=CC=CC=C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)

![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)

![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)



